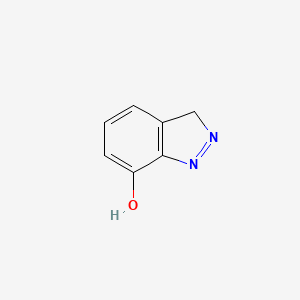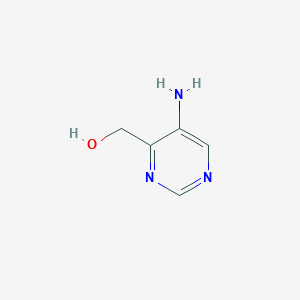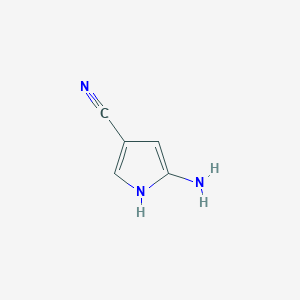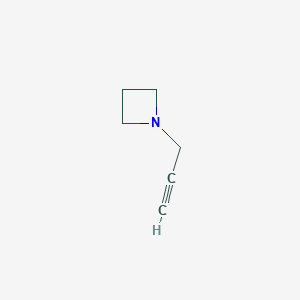
4-Methyl-2,6-pyridinedicarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-pyridinedicarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of two formyl groups attached to the 2 and 6 positions of a pyridine ring, with an additional methyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-pyridinedicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Formylation: The formylation of 4-methylpyridine can be achieved using Vilsmeier-Haack reaction conditions, where a mixture of phosphorus oxychloride and dimethylformamide is used to introduce the formyl groups at the 2 and 6 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-Methyl-2,6-pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Methyl-2,6-pyridinedicarboxylic acid.
Reduction: 4-Methyl-2,6-pyridinedimethanol.
Condensation: Schiff bases with various amines.
科学的研究の応用
4-Methyl-2,6-pyridinedicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of functionalized resins and polymers with specific properties.
作用機序
The mechanism of action of 4-Methyl-2,6-pyridinedicarboxaldehyde involves its ability to form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is primarily due to the presence of the formyl groups, which are electrophilic and can undergo nucleophilic addition reactions. The compound can also coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes that are useful in catalysis and material science.
類似化合物との比較
2,6-Pyridinedicarboxaldehyde: Lacks the methyl group at the 4 position, making it less sterically hindered and more reactive in certain reactions.
4-Methylpyridine-2-carboxaldehyde: Contains only one formyl group, limiting its ability to form bis-functionalized products.
2,6-Diformylpyridine: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyl-2,6-pyridinedicarboxaldehyde is unique due to the presence of both formyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
4-methylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3 |
InChIキー |
IDHCSGVUFOFZJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)





![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)


